1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride
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Overview
Description
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound is known for its high thermal stability, low volatility, and excellent ionic conductivity, making it a valuable material in numerous applications, including electrochemistry, catalysis, and materials science .
Preparation Methods
The synthesis of 1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride typically involves the reaction of 1-butyl-3-methylimidazolium chloride with aluminum trichloride. The process can be summarized as follows:
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Synthetic Route
Step 1: 1-Butyl-3-methylimidazolium chloride is prepared by reacting 1-methylimidazole with butyl chloride.
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Reaction Conditions
- The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
- The temperature is maintained at around 70°C to ensure complete reaction .
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Industrial Production Methods
Chemical Reactions Analysis
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride undergoes various chemical reactions, including:
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Oxidation
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Reduction
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Substitution
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides .
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Major Products
- Oxidation products: Imidazolium-based oxides.
- Reduction products: Reduced imidazolium species.
- Substitution products: New ionic liquids with different anions .
Scientific Research Applications
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride has a wide range of scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions through ionic interactions and hydrogen bonding . The aluminum trichloride component acts as a Lewis acid, enhancing the compound’s catalytic properties .
Comparison with Similar Compounds
1-Butyl-3-methylimidazol-3-ium;trichloroalumane;chloride can be compared with other similar ionic liquids:
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1-Butyl-3-methylimidazolium chloride
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1-Ethyl-3-methylimidazolium chloride
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1-Hexyl-3-methylimidazolium chloride
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1-Butyl-3-methylimidazolium tetrafluoroborate
Conclusion
This compound is a versatile ionic liquid with unique properties that make it valuable in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and its wide range of applications in chemistry, biology, medicine, and industry highlight its significance in modern research and technology.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;trichloroalumane;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.2Al.7ClH/c1-3-4-5-10-7-6-9(2)8-10;;;;;;;;;/h6-8H,3-5H2,1-2H3;;;7*1H/q+1;2*+3;;;;;;;/p-7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYSLRSGOTZQSM-UHFFFAOYSA-G |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Al](Cl)(Cl)Cl.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Al2Cl7N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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